PBT 1033 hydrochloride
Description
Historical Development and Classification
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol hydrochloride (commonly abbreviated as PBT2·HCl) emerged as a second-generation 8-hydroxyquinoline derivative following the discontinuation of its predecessor, clioquinol (5-chloro-7-iodo-8-quinolinol), due to manufacturing challenges and safety concerns. Developed in the early 2000s by Prana Biotechnology (now Alterity Therapeutics), PBT2·HCl was classified as a metal-protein attenuating compound (MPAC) designed to modulate zinc and copper homeostasis in neurodegenerative diseases. Its structural innovations—a dimethylaminomethyl group at the 2-position and chlorine substituents at the 5- and 7-positions—enhanced blood-brain barrier permeability and reduced systemic toxicity compared to first-generation analogs.
The compound gained recognition during Phase II clinical trials for Alzheimer’s disease (AD) and Huntington’s disease (HD), where it demonstrated cognitive stabilization and biomarker modulation. Subsequent research revealed broader therapeutic potential, including antimicrobial adjuvant properties against multidrug-resistant pathogens.
Nomenclature and Chemical Identification
Systematic IUPAC Name :
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol hydrochloride
Chemical Formula : C₁₂H₁₃Cl₂N₂O·HCl
Molecular Weight : 307.61 g/mol (free base: 271.14 g/mol)
Structural Features :
- A quinoline core substituted with:
Key Spectroscopic Data :
Synthetic Pathway :
Significance in Medicinal Chemistry Research
PBT2·HCl represents a paradigm shift in targeting metal dysregulation pathologies:
Neurodegenerative Diseases
- Amyloid-β Modulation : Chelates Zn²⁺/Cu²⁺ from Aβ plaques, destabilizing neurotoxic oligomers. In Phase II trials, reduced cerebrospinal fluid Aβ42 levels by 13% (P < 0.05).
- Cognitive Outcomes : Improved executive function (Trail Making Test Part B: +2.5 points vs. placebo, P = 0.023) in early AD patients.
Antimicrobial Applications
Oncology
- Telomerase Inhibition : Binds G-quadruplex DNA (Kd = 0.8 µM), suppressing c-Myc expression in hepatocellular carcinoma.
Comparative Efficacy Table :
| Application | Target | Efficacy Metric | Reference |
|---|---|---|---|
| Alzheimer’s Disease | CSF Aβ42 | 13% reduction vs. placebo | |
| Bacterial Infection | N. gonorrhoeae MIC | 4–8 µg/mL (with Zn²⁺) | |
| Oncology | Hep-G2 IC50 | 0.8 nM |
This multifunctionality underscores its role as a scaffold for developing metal-targeted therapies, bridging gaps between neurology, microbiology, and oncology.
Properties
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7;/h3-5,17H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSUNAZJQGYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648896-70-2 | |
| Record name | PBT-1033 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648896702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT-1033 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z79C941B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride involves several stepsThe reaction conditions typically involve the use of chlorinating agents and dimethylamine under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like dimethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
PBT2 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that PBT2 can reduce the accumulation of amyloid-beta plaques, which are implicated in the pathology of Alzheimer's. A clinical trial showed that patients treated with PBT2 exhibited improvements in cognitive function and a reduction in amyloid levels in the brain .
Metal Chelation
The compound exhibits metal-chelating properties, making it a candidate for treating conditions associated with metal toxicity. Studies have demonstrated that PBT2 can bind to copper ions, potentially mitigating the toxic effects of excess copper in conditions like Wilson's disease .
Antioxidant Activity
Research has highlighted the antioxidant capabilities of PBT2, which may contribute to its neuroprotective effects. The compound has shown promise in scavenging free radicals and reducing oxidative stress in cellular models, suggesting potential applications in oxidative stress-related disorders .
Enzyme Inhibition
PBT2 has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling which is often impaired in neurodegenerative diseases .
Research Tool in Drug Development
Due to its unique chemical structure and biological activity, PBT2 serves as a valuable research tool in drug development. It is utilized in screening assays to identify new therapeutic agents targeting similar pathways involved in neurodegeneration and metal toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride involves its ability to chelate metal ions such as copper, zinc, and iron. By redistributing these ions within cells, the compound deactivates enzymes like glycogen synthase kinase 3β and calcineurin, which play crucial roles in neurodegenerative diseases . In Alzheimer’s disease, 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride inhibits the hyperphosphorylation of tau protein and reduces amyloid β accumulation, thereby improving cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of PBT2
Key Differentiators
- Metal-Ionophore Activity: PBT2 outperforms CQ in zinc transport efficiency, with lower neurotoxicity due to the dimethylaminomethyl group replacing CQ’s iodine . This modification enhances metal-binding kinetics and reduces off-target effects .
- Antibiotic Resistance Reversal: Unlike CQ and Chlorquinaldol, PBT2 restores ampicillin efficacy in resistant S. pneumoniae by dysregulating zinc-dependent pathways, a mechanism absent in non-ionophore analogs .
Pharmacokinetic and Pharmacodynamic Comparisons
- BBB Penetration : PBT2’s logP (~2.1) and polar surface area (61 Ų) facilitate BBB crossing, whereas Chlorquinaldol’s methyl group limits CNS uptake .
- Solubility: The hydrochloride salt of PBT2 enhances aqueous solubility (>10 mg/mL) compared to CQ (<1 mg/mL), critical for intravenous administration .
- Antimicrobial Potency : PBT2 sensitizes bacteria to antibiotics at 0.5–2 µM, while CQ requires higher concentrations (5–10 µM) .
Research Findings and Clinical Data
- Antimicrobial Adjuvant: PBT2 reduced N. gonorrhoeae’s ceftriaxone resistance by downregulating efflux pumps and β-lactamase expression . In murine pneumonia models, PBT2 + ampicillin reduced bacterial load by 99% .
- Toxicity Profile : PBT2’s LD50 in rodents (>500 mg/kg) surpasses CQ’s (~150 mg/kg), aligning with its safer clinical profile .
Biological Activity
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol; hydrochloride (also referred to as PBT2) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12Cl2N2O
- Molecular Weight : 271.14 g/mol
- CAS Number : 1123760-88-2
- IUPAC Name : 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol
- InChI Key : VSRSUNAZJQGYCB-UHFFFAOYSA-N
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol exhibits several mechanisms of action that contribute to its biological activity:
- Telomerase Inhibition : The compound has been shown to bind to G-quadruplex DNA structures, inhibiting telomerase activity. This mechanism is particularly relevant in cancer therapy, as telomerase is often upregulated in tumor cells.
- Cytotoxic Effects on Tumor Cells : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including Hep-G2 and A549. The cytotoxicity is dose-dependent, with lower concentrations promoting therapeutic effects while higher doses lead to significant cell death .
- Influence on Cellular Signaling : It interacts with multiple signaling pathways, affecting gene expression and cellular metabolism. This interaction can modulate the activity of enzymes and proteins critical for cellular function.
Biological Activity Data
The following table summarizes the biological activities associated with 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol based on various studies:
Case Studies
- Cancer Treatment : In a study focusing on the effects of PBT2 on lung cancer cells (NCI-H460), it was found to significantly reduce cell viability and induce apoptosis through the activation of caspases and the mitochondrial pathway .
- Neurodegenerative Disease Models : Research has indicated that PBT2 may have neuroprotective effects in models of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function in animal studies .
- Toxicology Profiling : A comprehensive profiling of PBT2 across various assays showed its ability to interact with multiple biological targets, suggesting a broad spectrum of potential applications beyond oncology .
Q & A
Basic: What are the established synthetic routes for 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol hydrochloride (PBT2)?
PBT2 is synthesized via nucleophilic substitution of 5-(chloromethyl)-8-quinolinol hydrochloride with dimethylamine in the presence of triethylamine, yielding ~84% under optimized conditions. Key steps include halogenation at C5/C7 positions to enhance lipid solubility and metal-binding capacity. Purification involves column chromatography or recrystallization to ensure >95% purity .
Basic: What structural features of PBT2 contribute to its bioactivity in neurodegenerative disease models?
PBT2’s quinoline core with C5/C7 chlorine substitutions increases lipid solubility, facilitating blood-brain barrier (BBB) penetration. The dimethylaminomethyl group at C2 enhances zinc/copper ionophore activity, enabling metal redistribution and disruption of amyloid-β (Aβ)-metal interactions. This structural optimization reduces neurotoxicity compared to clioquinol (PBT1), which lacks the C2 modification .
Advanced: How do researchers validate PBT2’s metal-chelation properties in physiological systems?
Methodologies include:
- Isothermal Titration Calorimetry (ITC): Quantifies binding constants (Kd) for Zn²⁺/Cu²⁺, typically in the nanomolar range.
- X-ray Absorption Spectroscopy (XAS): Resolves coordination geometry of metal complexes.
- Fluorescent Zinc Probes (e.g., Zinpyr-1): Measure intracellular zinc flux in neuronal cell lines (e.g., SH-SY5Y) post-PBT2 treatment .
Advanced: What experimental models address contradictions in PBT2’s efficacy against Aβ aggregation?
Discrepancies arise from model-specific Aβ isoforms (e.g., Aβ40 vs. Aβ42) and metal concentrations. Recommended approaches:
- In Vitro: Use synthetic Aβ42 with sub-stoichiometric Zn²⁺ (1:10 Aβ:Zn²⁺) to mimic synaptic conditions. Monitor aggregation via Thioflavin-T assays .
- In Vivo: Transgenic mice (APP/PS1 or Tg2576) with cerebral zinc dysregulation. Quantify soluble Aβ via ELISA and plaque burden via immunohistochemistry .
Advanced: How is PBT2’s antibiotic-potentiating activity mechanistically evaluated in resistant bacterial strains?
Protocols include:
- Checkerboard Assays: Determine fractional inhibitory concentration (FIC) indices for PBT2 + antibiotics (e.g., colistin) against Gram-negative pathogens (e.g., Acinetobacter baumannii).
- Zinc Depletion Studies: Measure intracellular Zn²⁺ via inductively coupled plasma mass spectrometry (ICP-MS) to confirm ionophore-mediated metal starvation .
Advanced: What strategies mitigate neurotoxicity risks in PBT2-based therapeutic development?
- Toxicity Screening: Primary neuron viability assays (LD50 ~50 µM) and mitochondrial stress tests (Seahorse Analyzer).
- Comparative Studies: Benchmark against clioquinol (PBT1) in subacute dosing regimens (e.g., 30 mg/kg/day in mice) to assess optic neuropathy risk .
Basic: Which analytical techniques confirm PBT2’s purity and stability?
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion [M+H]⁺ at m/z 272.03.
- ¹H/¹³C NMR: Key peaks include δ 8.9 (quinoline H2) and δ 3.2 (N(CH₃)₂).
- HPLC-UV: Purity >98% with C18 column (retention time ~12.5 min) .
Advanced: How is PBT2’s BBB permeability quantified in preclinical studies?
- In Situ Perfusion: Measure brain uptake (K_in) in rodents (e.g., 0.15 mL/min/g in Sprague-Dawley rats).
- Microdialysis: Monitor unbound PBT2 in hippocampal extracellular fluid post-IV administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
